molecular formula C36H43N13O4 B10829554 diABZI-C2-NH2

diABZI-C2-NH2

Cat. No.: B10829554
M. Wt: 721.8 g/mol
InChI Key: OFHOFLFXGGZWEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diABZI-C2-NH2 involves a strategy that links two amidobenzimidazole (ABZI) compounds to create a dimeric ligand. This enhances its binding affinity to STING and its cellular functionality . The preparation of this compound typically involves the following steps:

Chemical Reactions Analysis

diABZI-C2-NH2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

diABZI-C2-NH2 exerts its effects by activating the STING pathway. This activation leads to the induction of type-I interferons and pro-inflammatory cytokines, which enhance the immune response . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

Molecular Formula

C36H43N13O4

Molecular Weight

721.8 g/mol

IUPAC Name

1-[4-[5-(2-aminoethylcarbamoyl)-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide

InChI

InChI=1S/C36H43N13O4/c1-5-48-29(17-21(3)44-48)33(52)42-35-40-25-19-23(31(38)50)9-11-27(25)46(35)15-7-8-16-47-28-12-10-24(32(51)39-14-13-37)20-26(28)41-36(47)43-34(53)30-18-22(4)45-49(30)6-2/h9-12,17-20H,5-8,13-16,37H2,1-4H3,(H2,38,50)(H,39,51)(H,40,42,52)(H,41,43,53)

InChI Key

OFHOFLFXGGZWEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)NCCN)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Origin of Product

United States

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